6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
6-Chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a polycyclic aromatic framework. Key structural features include:
- A beta-carboline core (1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole) with a chloro substituent at position 6.
- A carboxamide group at position 2, linked to a glycinamide moiety bearing a 3,4-dimethoxyphenyl ring. This compound is hypothesized to exhibit bioactivity due to structural parallels with natural beta-carboline alkaloids, which are known for antimicrobial, antiviral, and neuroactive properties.
Properties
Molecular Formula |
C22H23ClN4O4 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
6-chloro-N-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-19-6-4-14(10-20(19)31-2)25-21(28)11-24-22(29)27-8-7-15-16-9-13(23)3-5-17(16)26-18(15)12-27/h3-6,9-10,26H,7-8,11-12H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
OFUBYWJFHVRJGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, including the formation of the beta-carboline core and the introduction of the 3,4-dimethoxyphenyl group. One common approach is to start with a beta-carboline precursor and introduce the 3,4-dimethoxyphenyl group through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound’s beta-carboline core is known for its biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological processes.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a component in industrial processes
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The beta-carboline core can bind to these targets, potentially inhibiting their activity or altering their function. The 3,4-dimethoxyphenyl group may enhance the compound’s binding affinity or selectivity for certain targets .
Comparison with Similar Compounds
Key Observations :
Critical Analysis :
- Antimicrobial Potential: The target compound’s dimethoxyphenyl group may mimic the membrane-targeting action of quaternary ammonium surfactants (e.g., BAC-C12), which disrupt microbial membranes at low CMC values .
- Substituent Impact : Nitro groups (e.g., in nitroimidazoles) often enhance antitubercular activity via redox activation, but their placement on beta-carbolines (e.g., 9-nitro derivatives) may sterically hinder binding .
Physicochemical Properties and Analytical Comparisons
Table 3: Physicochemical Properties
Insights :
- The target compound’s higher logP (vs. 6-fluoro analog) suggests greater membrane permeability but may limit aqueous solubility, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
